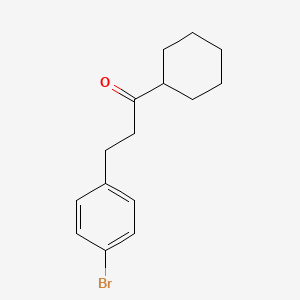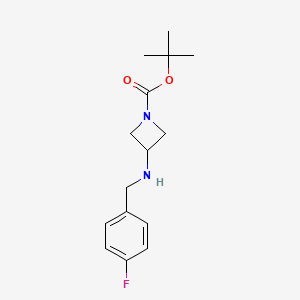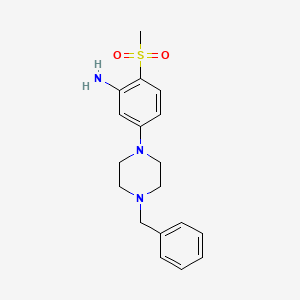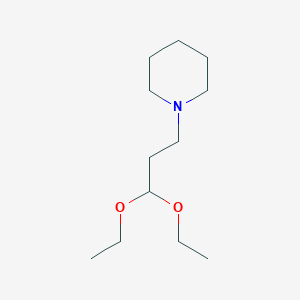
1-(3,3-Diéthoxypropyl)pipéridine
Vue d'ensemble
Description
1-(3,3-Diethoxypropyl)piperidine is a chemical compound with the CAS Number: 3770-69-2 . It has a molecular weight of 215.34 . The compound is liquid in physical form .
Molecular Structure Analysis
The molecular structure of 1-(3,3-Diethoxypropyl)piperidine is represented by the formula C12H25NO2 . The InChI Code for this compound is 1S/C12H25NO2/c1-3-14-12(15-4-2)8-11-13-9-6-5-7-10-13/h12H,3-11H2,1-2H3 .Physical And Chemical Properties Analysis
1-(3,3-Diethoxypropyl)piperidine is a liquid at room temperature . It has a molecular weight of 215.33 .Applications De Recherche Scientifique
Conception de médicaments
Les dérivés de la pipéridine sont parmi les fragments synthétiques les plus importants pour la conception de médicaments . Ils jouent un rôle important dans l'industrie pharmaceutique . Leurs dérivés sont présents dans plus de vingt classes de produits pharmaceutiques .
Applications anticancéreuses
Les dérivés de la pipéridine sont utilisés comme agents anticancéreux . Plusieurs alcaloïdes de la pipéridine isolés d'herbes naturelles se sont avérés présenter des effets antiprolifératifs et antimétastatiques sur divers types de cancers in vitro et in vivo .
Applications antivirales
Les dérivés de la pipéridine sont également utilisés comme agents antiviraux . Ils ont montré des résultats prometteurs dans le traitement de diverses infections virales .
Applications antipaludiques
Les dérivés de la pipéridine ont été utilisés dans le traitement du paludisme . Ils ont montré une activité antipaludique significative .
Applications antimicrobiennes et antifongiques
Les dérivés de la pipéridine sont utilisés comme agents antimicrobiens et antifongiques . Ils ont montré une activité significative contre une variété d'espèces microbiennes et fongiques .
Applications antihypertensives
Les dérivés de la pipéridine sont utilisés comme agents antihypertenseurs . Ils ont montré une activité significative dans le traitement de l'hypertension .
Applications analgésiques et anti-inflammatoires
Les dérivés de la pipéridine sont utilisés comme agents analgésiques et anti-inflammatoires . Ils ont montré une activité significative dans le soulagement de la douleur et la réduction de l'inflammation .
Applications anti-Alzheimer et antipsychotiques
Les dérivés de la pipéridine sont utilisés comme agents anti-Alzheimer et antipsychotiques . Ils ont montré une activité significative dans le traitement de la maladie d'Alzheimer et de divers troubles psychotiques .
Safety and Hazards
The compound is classified under GHS05 and GHS07 hazard pictograms . It has the signal word “Danger” and includes hazard statements H227, H314, and H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Orientations Futures
Piperidines, including 1-(3,3-Diethoxypropyl)piperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mécanisme D'action
Target of Action
Piperidine derivatives, which include 1-(3,3-diethoxypropyl)piperidine, have been studied extensively for their pharmacological properties . They are known to interact with various cellular targets, particularly in cancer cells .
Mode of Action
Piperidine derivatives have been reported to activate signaling pathways like nf-κb, pi3k/aκt, etc, which are involved in cancer progression . They can induce apoptosis, a process of programmed cell death, through the caspase-dependent pathway .
Biochemical Pathways
1-(3,3-Diethoxypropyl)piperidine, as a piperidine derivative, may affect several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB, etc . These pathways are involved in cell proliferation, survival, and apoptosis, and their dysregulation can lead to cancer progression .
Pharmacokinetics
The compound is a liquid at room temperature , which may influence its absorption and distribution in the body
Result of Action
Piperidine derivatives have shown therapeutic potential against various types of cancers, including breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer . They can induce apoptosis in cancer cells and regulate several crucial signaling pathways .
Action Environment
The action, efficacy, and stability of 1-(3,3-Diethoxypropyl)piperidine can be influenced by various environmental factors. For instance, the ester-to-amide bond in the peptide backbone can transform the environment around the proton, affecting the compound’s antimicrobial activity . More research is needed to understand how other environmental factors might influence the action of 1-(3,3-Diethoxypropyl)piperidine.
Analyse Biochimique
Biochemical Properties
1-(3,3-Diethoxypropyl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds . The nature of these interactions often involves the binding of 1-(3,3-Diethoxypropyl)piperidine to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This interaction can significantly influence the metabolic pathways in which these enzymes are involved.
Cellular Effects
1-(3,3-Diethoxypropyl)piperidine affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, 1-(3,3-Diethoxypropyl)piperidine can modulate the activity of signaling molecules, leading to altered cellular responses . Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes. These changes can result in modifications to cellular metabolism, affecting the overall function of the cell.
Molecular Mechanism
The molecular mechanism of action of 1-(3,3-Diethoxypropyl)piperidine involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, 1-(3,3-Diethoxypropyl)piperidine can bind to specific receptors or enzymes, altering their conformation and activity . This binding can either inhibit or activate the enzyme, depending on the nature of the interaction. Additionally, 1-(3,3-Diethoxypropyl)piperidine can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3,3-Diethoxypropyl)piperidine can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-(3,3-Diethoxypropyl)piperidine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to 1-(3,3-Diethoxypropyl)piperidine in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of 1-(3,3-Diethoxypropyl)piperidine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function or improved metabolic activity . At higher doses, 1-(3,3-Diethoxypropyl)piperidine can exhibit toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage level results in a significant change in the compound’s impact on the organism.
Metabolic Pathways
1-(3,3-Diethoxypropyl)piperidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, cytochrome P450 enzymes are involved in the oxidative metabolism of 1-(3,3-Diethoxypropyl)piperidine, leading to the formation of various metabolites . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of the compound, affecting its efficacy and safety.
Transport and Distribution
The transport and distribution of 1-(3,3-Diethoxypropyl)piperidine within cells and tissues are critical for its biological activity. The compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, 1-(3,3-Diethoxypropyl)piperidine can localize to specific cellular compartments, where it exerts its effects. The distribution of the compound within tissues can also influence its overall efficacy and safety profile.
Subcellular Localization
1-(3,3-Diethoxypropyl)piperidine exhibits specific subcellular localization patterns that are important for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, 1-(3,3-Diethoxypropyl)piperidine may localize to the endoplasmic reticulum, mitochondria, or other organelles, where it interacts with specific biomolecules to exert its effects. The subcellular localization of 1-(3,3-Diethoxypropyl)piperidine can influence its activity and function, affecting the overall cellular response.
Propriétés
IUPAC Name |
1-(3,3-diethoxypropyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2/c1-3-14-12(15-4-2)8-11-13-9-6-5-7-10-13/h12H,3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOIBTMVTGFQCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCN1CCCCC1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[2-amino-1-(3-chlorophenyl)ethyl]carbamate](/img/structure/B1441954.png)
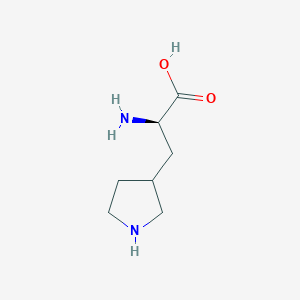


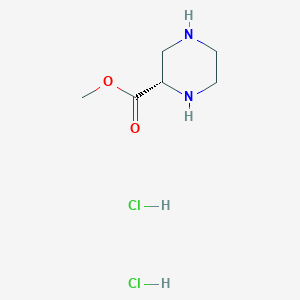
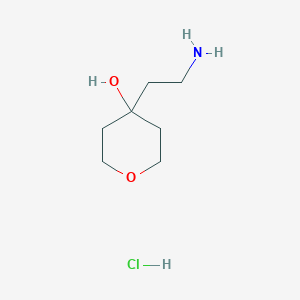


![Benzyl tetrahydro-1H-pyrrolo[3,4-C]isoxazole-5(3H)-carboxylate](/img/structure/B1441969.png)

